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Compound of Interest

Compound Name: 2-Bornanone oxime

Cat. No.: B083146 Get Quote

Application Note: Synthesis of 2-Bornanone Oxime
Introduction

2-Bornanone oxime, commonly known as camphor oxime, is a key chemical intermediate

derived from camphor, a bicyclic monoterpene. The synthesis involves the condensation

reaction between the ketone functional group of camphor and hydroxylamine. This reaction

proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of

hydroxylamine attacks the electrophilic carbonyl carbon of camphor.[1] The resulting oxime is a

versatile compound used in various fields, including the synthesis of chiral auxiliaries, medicinal

chemistry, and as a precursor for the preparation of other nitrogen-containing compounds like

amides and nitriles.[1][2] This protocol details a reliable method for the preparation and

purification of 2-Bornanone oxime using camphor and hydroxylamine hydrochloride in the

presence of a mild base.[3]

Reaction Scheme

(CH₃)₂C₇H₈O (Camphor) + NH₂OH·HCl (Hydroxylamine Hydrochloride) + CH₃COONa (Sodium

Acetate) → C₁₀H₁₇NO (2-Bornanone oxime) + NaCl + CH₃COOH + H₂O

Experimental Data
Table 1: Reagent Specifications and Stoichiometry
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Reagent
Molar Mass (
g/mol )

Mass (g) Moles (mmol) Equivalents

D-Camphor 152.23 11.0 71.6 1.0

Hydroxylamine

Hydrochloride
69.49 7.83 112.7 1.6

Sodium Acetate 82.03 7.46 90.9 1.3

Ethanol 46.07 - - Solvent

Deionized Water 18.02 - - Solvent

Table 2: Reaction and Product Parameters

Parameter Value Reference

Reaction Conditions

Solvent System Ethanol / Deionized Water [3]

Temperature Reflux at 85-90 °C [3]

Reaction Time 1 hour [3]

Product Characterization

Appearance White Solid [3]

Yield Up to 90% [4]

R_f Value
0.29 (Hexanes/Ethyl Acetate

10:1)
[3]

Purity (qNMR) 99% [3]

Optical Activity [α]₂₀ᴰ −40.5 ± 1° (c = 5% in ethanol) [1]

Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
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1. Reagent Preparation and Reaction Setup:

Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux

condenser, and an internal thermometer under a nitrogen atmosphere.

Charge the flask with D-camphor (11.0 g, 71.6 mmol).[3]

Add ethanol (36 mL) and stir the solution at room temperature (approx. 24 °C) until all the

solid camphor has dissolved.[3]

2. Reaction Execution:

To the stirring solution, add deionized water (55 mL). The camphor may precipitate out but

will redissolve upon heating.[3]

Add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) followed by sodium acetate (7.46 g,

90.9 mmol) to the flask.[3]

Heat the heterogeneous mixture to a gentle reflux (internal temperature of 85-90 °C) with

continuous stirring.[3]

Maintain the reflux for 1 hour.

The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel

plates using a hexanes/ethyl acetate (10:1) mobile phase. The R_f value for camphor is

0.64, and for the product oxime is 0.29.[3]

3. Product Work-up and Isolation:

After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.

Transfer the cooled mixture to a 250 mL separatory funnel and extract the product with

diethyl ether (3 x 50 mL).[3]

Combine the organic phases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

http://orgsyn.org/demo.aspx?prep=v95p0192
http://orgsyn.org/demo.aspx?prep=v95p0192
http://orgsyn.org/demo.aspx?prep=v95p0192
http://orgsyn.org/demo.aspx?prep=v95p0192
http://orgsyn.org/demo.aspx?prep=v95p0192
http://orgsyn.org/demo.aspx?prep=v95p0192
http://orgsyn.org/demo.aspx?prep=v95p0192
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Purification:

Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[3]

Filter the solution to remove the drying agent.

Remove the solvent from the filtrate using a rotary evaporator in vacuo (25 °C, 10 mmHg) to

yield a white solid crude product.[3]

For further purification, dissolve the crude solid in a minimal amount of hot ethanol (approx.

15 mL at 75 °C).[3]

Allow the solution to cool to room temperature and then store at 4 °C overnight to induce

crystallization.[3]

Collect the purified white crystals by vacuum filtration and dry under vacuum.

Process Visualization
The following diagram illustrates the complete experimental workflow from setup to final

product isolation.
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Experimental Workflow: Synthesis of 2-Bornanone Oxime

2. Add Water (55 mL),
Hydroxylamine HCl (7.83 g),
& Sodium Acetate (7.46 g)

3. Heat to Reflux
(85-90 °C)
for 1 hour

4. Cool Mixture
to Room Temp

& then in Ice Bath

5. Extract Product
with Diethyl Ether

(3 x 50 mL)

6. Dry Combined
Organic Layers

(Anhydrous Na2SO4)

7. Remove Solvent
in vacuo

8. Recrystallize
from Hot Ethanol

9. Isolate & Dry
Final Product

(2-Bornanone oxime)
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Caption: Workflow for the synthesis and purification of 2-Bornanone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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